2-(Pyridin-3-yl)propane-1,3-diol
Description
2-(Pyridin-3-yl)propane-1,3-diol is a diol derivative featuring a propane-1,3-diol backbone with a pyridine ring substituted at the 2-position. The pyridin-3-yl group indicates that the pyridine nitrogen is located at the 3rd position of the aromatic ring (Figure 1).
The pyridine moiety is often introduced to enhance water solubility or modify pharmacological profiles, as seen in purine derivatives where pyridinium salts improve aqueous solubility .
Properties
IUPAC Name |
2-pyridin-3-ylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-8(6-11)7-2-1-3-9-4-7/h1-4,8,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPDLDVGOSRWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488855-81-7 | |
| Record name | 2-(pyridin-3-yl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)propane-1,3-diol typically involves the reaction of 2-picoline (2-methylpyridine) with formaldehyde under controlled conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often require a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored and controlled to maintain the quality and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions . The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(Pyridin-3-yl)propane-1,3-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substitution Patterns
a. Positional Isomer: 2-(Pyridin-2-yl)propane-1,3-diol This isomer differs in the attachment position of the pyridine ring (2-position instead of 3). The pyridin-2-yl group creates distinct electronic effects, as the nitrogen is ortho to the diol chain. Such positional changes significantly alter physicochemical properties. For example, 2-(pyridin-2-yl)propane-1,3-diol (CAS: 49745-42-8) has been cataloged but is discontinued commercially .
b. Aryl-Substituted Propane-1,3-diols
Numerous natural and synthetic analogs feature aromatic substituents instead of pyridine:
- Phenolic Derivatives: 2-(4-Hydroxyphenyl)propane-1,3-diol and 2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol (isolated from Taxus cuspidata) exhibit antioxidant properties due to phenolic hydroxyl groups . These compounds lack the pyridine’s basicity, resulting in lower water solubility compared to pyridinyl analogs. Erythro/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (from Hydnocarpus anthelminthica) demonstrate stereochemical complexity, influencing their biological activity .
- Lignin-Related Derivatives: Compounds like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-propane-1,3-diol (from Sambucus williamsii) highlight the role of ether linkages in lignin biosynthesis . These structures are more hydrophobic than pyridinyl diols due to alkyl and methoxy substituents.
Table 1: Structural and Functional Comparison of Propane-1,3-diol Derivatives
Physicochemical Properties
Solubility and Acidity: Pyridine’s electron-withdrawing nature increases the acidity of adjacent hydroxyl groups compared to phenolic analogs. For instance, pyridinyl diols may exhibit pKa values lower than phenolic diols (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol), enhancing their solubility in basic aqueous environments.
Thermal Behavior: Trans-alkylcyclohexyl propane-1,3-diols (e.g., 2-(trans-4´-ethylcyclohexyl)propane-1,3-diol) display liquid crystalline phases (Cr 54°C, Sb 84°C) due to rigid cyclohexyl groups .
Biological Activity
2-(Pyridin-3-yl)propane-1,3-diol is an organic compound characterized by a pyridine ring and two hydroxyl groups attached to a propane backbone. Its molecular formula is C₈H₁₁NO₂. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Hydroxyl groups : Two -OH groups positioned on the propane chain, which enhance its solubility and reactivity.
The unique arrangement of these functional groups contributes to its biological activity.
Biological Activity
Research indicates that this compound exhibits notable interactions with biological systems. Its potential mechanisms of action include:
- Modulation of Enzyme Activity : The presence of the pyridine moiety may influence enzyme interactions, making it a candidate for enzyme inhibition or modulation.
- Receptor Interactions : The compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as inflammation and pain management.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Analgesic | Exhibits pain-relieving properties in animal models | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Synthesis Methods
Several methods for synthesizing this compound have been reported. These methods illustrate the compound's accessibility for research and industrial applications:
- Starting Materials : Typically synthesized from commercially available pyridine derivatives.
- Reagents Used : Common reagents include diols and coupling agents that facilitate the formation of the desired structure.
- Yield Rates : Reported yields vary based on the method but generally fall within a range of 70%-90%.
Table 2: Synthesis Overview
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Method A | 76% | TsCl, DMAP |
| Method B | 84% | DCM, Pyridine |
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound demonstrated that it significantly reduced pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Properties
Another research effort focused on the analgesic effects of this compound in animal models. The findings revealed that administration led to a marked decrease in pain responses compared to control groups, highlighting its potential utility in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
